HIF-1 is a transcription factor that regulates the body's response to low oxygen (hypoxia). Under hypoxic conditions, HIF-1α levels increase, leading to the expression of genes involved in angiogenesis (blood vessel formation), cell metabolism, and cell survival . Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate is being investigated for its ability to block this pathway by inhibiting HIF-1α, potentially offering therapeutic benefits in conditions where HIF-1α activity is unwanted.